molecular formula C19H22N6O2 B11423637 3-(4-methylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

3-(4-methylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B11423637
M. Wt: 366.4 g/mol
InChI Key: FJLGJANOBJUUJF-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted phenylhydrazine with a suitable aldehyde to form a hydrazone intermediate. This intermediate is then cyclized with a suitable nitrile to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to fit into specific binding pockets on the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE
  • 3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE

Uniqueness

The uniqueness of 3-(4-METHYLPHENYL)-6-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

3-(4-methylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H22N6O2/c1-13-3-5-15(6-4-13)25-18-17(21-22-25)19(27)24(12-20-18)11-16(26)23-9-7-14(2)8-10-23/h3-6,12,14H,7-11H2,1-2H3

InChI Key

FJLGJANOBJUUJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)C

Origin of Product

United States

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